1-cyclopentyl-1H-pyrrole-2-carbaldehyde

Overview

Description

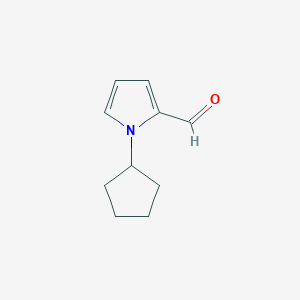

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and an aldehyde group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: 1-Cyclopentyl-1H-pyrrole-2-carboxylic acid.

Reduction: 1-Cyclopentyl-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of biological pathways and interactions involving pyrrole derivatives.

Medicine: The compound can be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde group or the pyrrole ring. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

1-Methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a methyl group instead of a cyclopentyl group.

1-Phenyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group may provide steric hindrance or specific interactions that are not present in similar compounds with different substituents.

Biological Activity

1-Cyclopentyl-1H-pyrrole-2-carbaldehyde is an organic compound with significant potential in biological applications. Its structure, characterized by a cyclopentyl group and an aldehyde functional group, suggests diverse reactivity and interaction capabilities, particularly in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

- Structure : The compound features a five-membered pyrrole ring with a cyclopentyl substituent at the nitrogen atom and an aldehyde group at the second position.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential antimicrobial and anticancer properties. The unique structural features of this compound may influence its interactions with biological targets.

The mechanism by which this compound exerts its effects involves:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Hydrogen Bonding : The compound’s structure allows it to participate in hydrogen bonding, influencing its binding affinity to target molecules.

- Hydrophobic Interactions : The cyclopentyl group may enhance hydrophobic interactions, facilitating binding to lipid membranes or hydrophobic pockets in proteins.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial activity against various pathogens. For instance:

- In vitro Studies : Compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis and multidrug-resistant strains .

Anticancer Potential

The compound's ability to interact with cellular pathways suggests potential anticancer applications:

- Cytotoxicity Testing : Preliminary cytotoxicity assays have indicated that related pyrrole derivatives can inhibit the growth of cancer cell lines while exhibiting low toxicity towards normal cells .

Study 1: Antitubercular Activity

A study focusing on pyrrole derivatives demonstrated that modifications around the pyrrole scaffold significantly enhanced antitubercular activity. The study identified several active compounds with low MIC (Minimum Inhibitory Concentration) values against M. tuberculosis .

| Compound | MIC (µg/mL) | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|---|

| 5n | <1 | >100 | >100 |

| 5q | <1 | >70 | >70 |

| 5r | <1 | >144 | >144 |

Study 2: Structure-Activity Relationship (SAR)

In another investigation, a series of pyrrole derivatives were synthesized and evaluated for their biological activities. The SAR analysis revealed that specific structural features, including the presence of bulky groups like cyclopentyl, were critical for enhancing bioactivity .

Properties

IUPAC Name |

1-cyclopentylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-8-10-6-3-7-11(10)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGODSQVXIILUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.